Synthetic Yield Advantage in Methacrylate Monomer Preparation
In the synthesis of methacrylate monomers for chemically amplified photoresists, 6-methyl-1,4-dioxaspiro[4.4]nonane-2-methanol demonstrates a high conversion efficiency. When esterified with methacryloyl chloride, the corresponding 6-methyl-1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate is obtained in 85% yield, which matches the highest yields reported among a series of spirocyclic alcohols evaluated in the same patent [1]. This is notably higher than the 72% yield achieved for the [4.7]dodecane analog and the 64% yield for the 8-aza-[4.5]decane analog under identical reaction conditions [1].
| Evidence Dimension | Esterification yield to methacrylate monomer |
|---|---|
| Target Compound Data | 85% yield (6-methyl-1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) |
| Comparator Or Baseline | 1,4-dioxaspiro[4.7]dodecane-2-methanol: 72% yield; 8-aza-8-methyl-1,4-dioxaspiro[4.5]decane-2-methanol: 64% yield; 1,4-dioxaspiro[4.5]decane-2-methanol: 78% yield (calculated from patent data) |
| Quantified Difference | 13–21 percentage points higher yield compared to structurally divergent analogs; equivalent to the 85% yield of the unsubstituted [4.4]nonane analog |
| Conditions | Reaction with methacryloyl chloride in anhydrous THF with triethylamine at 0 °C to room temperature over 8 hours |
Why This Matters
Higher monomer yield directly reduces the cost per batch of the photoresist polymer and minimizes purification burdens, making this specific spirocyclic alcohol a more economical choice for large-scale photoresist manufacturing.
- [1] Kim, J.-B.; et al. U.S. Patent 6,146,811. Examples XII, XIII, XIV. Photoresist using dioxaspiro ring-substituted acryl derivatives. Issued November 14, 2000. View Source
